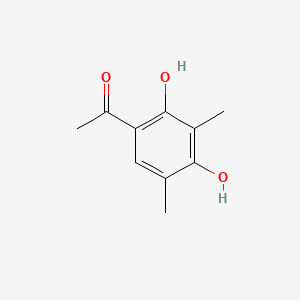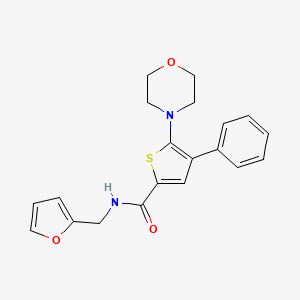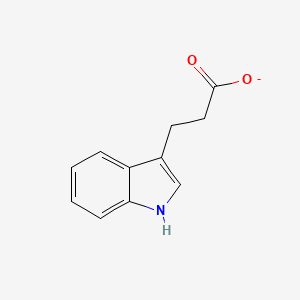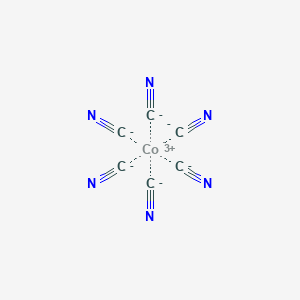
Gadoleic acid
Descripción general
Descripción
El ácido gadoleico, también conocido como ácido cis-9-eicosenoico, es un ácido graso insaturado con la fórmula molecular C20H38O2. Es un componente prominente de algunos aceites de pescado, incluido el aceite de hígado de bacalao. El nombre "gadoleico" se deriva del género del bacalao (Gadus) y la palabra latina "oleum" (aceite). Este compuesto es uno de los varios ácidos eicosenoicos, que se caracterizan por tener una cadena de 20 carbonos con un solo doble enlace .
Aplicaciones Científicas De Investigación
El ácido gadoleico tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como precursor para la síntesis de diversas moléculas complejas.
Biología: Estudiado por su papel en la estructura y función de la membrana celular.
Medicina: Investigado por sus posibles beneficios antiinflamatorios y cardiovasculares.
Industria: Utilizado en la producción de lubricantes, tensioactivos y cosméticos
Mecanismo De Acción
El mecanismo de acción del ácido gadoleico implica su incorporación en las membranas celulares, donde influye en la fluidez y la función de la membrana. También puede actuar como ligando para ciertos receptores, modulando las vías de señalización involucradas en la inflamación y el metabolismo. Los objetivos moleculares y las vías exactas aún están bajo investigación, pero se sabe que interactúa con las enzimas involucradas en el metabolismo de los lípidos .
Análisis Bioquímico
Biochemical Properties
Gadoleic acid plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with enzymes such as lipases, which catalyze the hydrolysis of triglycerides into free fatty acids and glycerol. This compound is also involved in the synthesis of complex lipids, including phospholipids and glycolipids, which are essential components of cell membranes . Additionally, this compound can be esterified to form glycerides, which are stored in adipose tissues and serve as energy reserves .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation . By activating PPARs, this compound can influence the expression of genes involved in fatty acid oxidation, lipid transport, and glucose metabolism . Furthermore, this compound has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines in immune cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and activate PPARs, leading to changes in gene expression that promote lipid metabolism and reduce inflammation . This compound also interacts with membrane phospholipids, affecting membrane fluidity and the function of membrane-bound proteins . Additionally, this compound can inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of pro-inflammatory eicosanoids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable at room temperature but can undergo oxidation when exposed to air and light, leading to the formation of peroxides and other degradation products . Long-term studies have shown that this compound can influence cellular function over extended periods, including changes in lipid metabolism and gene expression . In vitro studies have demonstrated that this compound can maintain its biological activity for several days under controlled conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to improve lipid profiles, reduce inflammation, and enhance insulin sensitivity . At high doses, this compound can have toxic effects, including liver damage and oxidative stress . Threshold effects have been observed, where the beneficial effects of this compound plateau at certain dosages, and further increases in dosage do not lead to additional benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, including beta-oxidation and lipid biosynthesis. It is metabolized by enzymes such as acyl-CoA oxidase and carnitine palmitoyltransferase, which facilitate its breakdown into acetyl-CoA units for energy production . This compound can also be incorporated into complex lipids, such as phospholipids and triglycerides, through the action of acyltransferases . These metabolic pathways are essential for maintaining cellular energy balance and lipid homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by various mechanisms. It can be transported in the bloodstream bound to albumin or as part of lipoprotein particles . This compound is taken up by cells through fatty acid transporters, such as CD36 and fatty acid-binding proteins, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can be directed to different cellular compartments, including the mitochondria for beta-oxidation or the endoplasmic reticulum for lipid synthesis .
Subcellular Localization
This compound is localized in various subcellular compartments, where it exerts its activity and function. It is primarily found in the endoplasmic reticulum, where it is involved in lipid synthesis and modification . This compound can also be incorporated into mitochondrial membranes, influencing mitochondrial function and energy production . Additionally, this compound is present in lipid droplets, where it serves as an energy reserve and participates in lipid storage and mobilization .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El ácido gadoleico se puede sintetizar mediante diversos métodos. Un enfoque común implica la reducción asimétrica de compuestos intermedios como los derivados de éster del ácido 3-hidroxi-5-oxo-6-heptenoico. Este proceso incluye la hidrólisis alcalina y pasos de purificación posteriores para obtener derivados de ácido gadoleico de alta calidad .
Métodos de Producción Industrial: La producción industrial del ácido gadoleico generalmente implica la extracción de fuentes naturales, como aceites de pescado. El aceite se somete a procesos como la saponificación, seguidos de técnicas de purificación como la destilación y la cristalización para aislar el ácido graso .
Análisis De Reacciones Químicas
Tipos de Reacciones: El ácido gadoleico experimenta diversas reacciones químicas, entre ellas:
Oxidación: El ácido gadoleico puede oxidarse para formar hidroperóxidos y otros productos de oxidación.
Reducción: El doble enlace en el ácido gadoleico puede reducirse para formar ácidos grasos saturados.
Sustitución: El grupo carboxilo puede participar en reacciones de esterificación y amidación.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Hidrogenación catalítica utilizando catalizadores de paladio o platino.
Sustitución: Los cloruros de ácido y las aminas se utilizan a menudo para reacciones de amidación.
Productos Principales:
Oxidación: Hidroperóxidos y alcoholes secundarios.
Reducción: Ácidos grasos saturados como el ácido eicosanoico.
Sustitución: Ésteres y amidas de ácido gadoleico.
Comparación Con Compuestos Similares
El ácido gadoleico es similar a otros ácidos grasos monoinsaturados de cadena larga, como el ácido oleico y el ácido erúcico. Es único en su estructura específica y la posición del doble enlace. Esta singularidad contribuye a sus propiedades físicas y químicas distintas, como el punto de fusión y la reactividad.
Compuestos Similares:
Ácido Oleico: Un ácido graso monoinsaturado con una cadena de 18 carbonos y un doble enlace en la posición 9.
Ácido Erucico: Un ácido graso monoinsaturado con una cadena de 22 carbonos y un doble enlace en la posición 13
Las propiedades específicas del ácido gadoleico lo hacen valioso en diversas aplicaciones, diferenciándolo de estos compuestos similares.
Propiedades
IUPAC Name |
(Z)-icos-9-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h11-12H,2-10,13-19H2,1H3,(H,21,22)/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJBNNIYVWPHFW-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C\CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045292 | |
| Record name | Gadoleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 9Z-Eicosenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062436 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
29204-02-2 | |
| Record name | Gadoleic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29204-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gadoleic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029204022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gadoleic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GADOLEIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474JWU0SQ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 9Z-Eicosenoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0062436 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[6-[4-(dimethylamino)-6-[[10-(dimethylamino)-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-oxacyclohexadec-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B1230818.png)

![(2R,3S,4R,5R,6S)-2-{4-[4-(3,5-dimethoxy-4-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)-hexahydrofuro[3,4-c]furan-1-yl]-2,6-dimethoxyphenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1230820.png)
![(4R)-6-[2-[(1S,2S,6R,8aR)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one](/img/structure/B1230822.png)
![2-chloro-N-[1-[oxo(10-phenothiazinyl)methyl]-4-piperidinyl]benzamide](/img/structure/B1230823.png)

![2-[(2-oxochromene-3-carbonyl)amino]ethyl pyridine-3-carboxylate](/img/structure/B1230829.png)
![(2R)-2-[(1R,2S)-2-[(S)-benzenesulfonamido(phenyl)methyl]-2-methylcyclopropyl]-N-(2-naphthalenyl)propanamide](/img/structure/B1230831.png)
![2-[5-Ethyl-6-[6-[5-[5-ethyl-2-hydroxy-5-(1-hydroxybutyl)-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2,4-dihydroxy-3-methyloxan-2-yl]butanoic acid](/img/structure/B1230832.png)
![4-methyl-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide](/img/structure/B1230834.png)



![6-methyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1230840.png)
